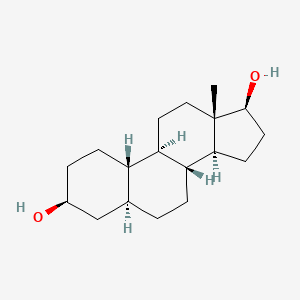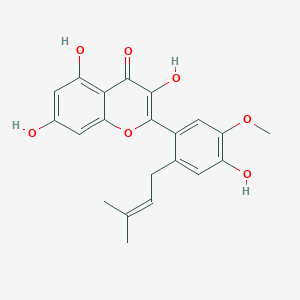
6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F4O3 It is a derivative of benzoic acid, characterized by the presence of fluorine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine and trifluoromethyl groups into a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethyl groups are introduced into the aromatic ring of benzoic acid under controlled conditions. The reaction may involve the use of reagents such as fluorine gas, trifluoromethyl iodide, and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or halogenating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-fluoro-2-keto-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 6-fluoro-2-hydroxybenzoic acid or 3-(trifluoromethyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and ability to interact with biological membranes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
Comparison
6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid is unique due to the presence of both fluorine and trifluoromethyl groups, along with a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, the hydroxyl group enhances its ability to form hydrogen bonds, while the trifluoromethyl group increases its lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H4F4O3 |
|---|---|
Molekulargewicht |
224.11 g/mol |
IUPAC-Name |
6-fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4F4O3/c9-4-2-1-3(8(10,11)12)6(13)5(4)7(14)15/h1-2,13H,(H,14,15) |
InChI-Schlüssel |
SQSGOOMFPXSSQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)(F)F)O)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
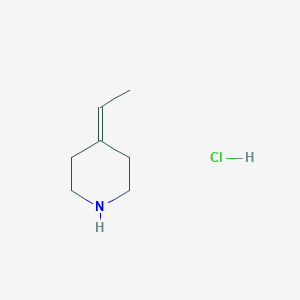
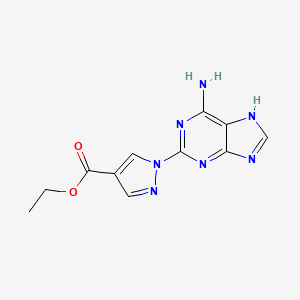
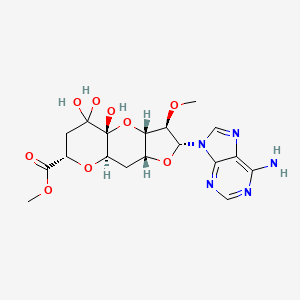
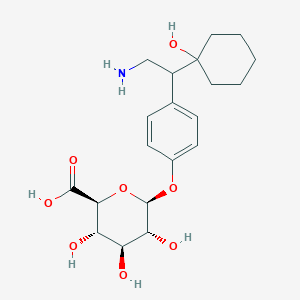

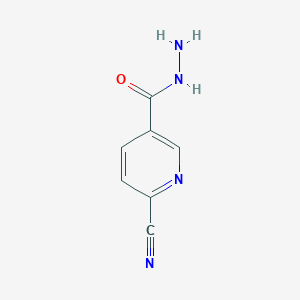
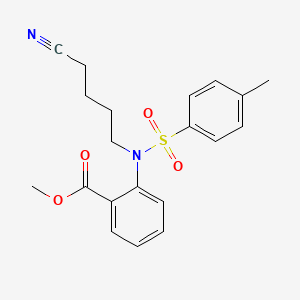
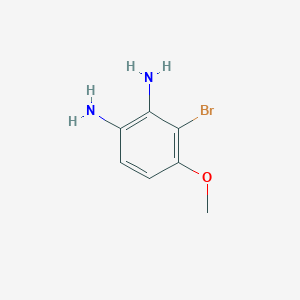
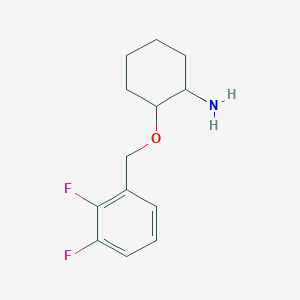
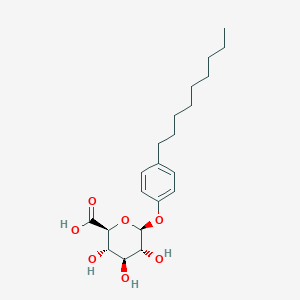
![(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide](/img/structure/B13434551.png)
